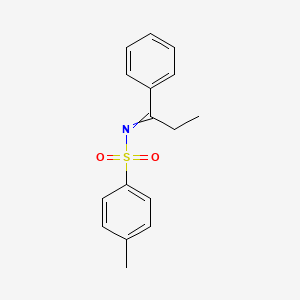
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is an organic compound with the molecular formula C16H17NO2S. It is known for its applications in various chemical reactions and its role as a reactant in asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves the reaction of 4-methylbenzenesulfonamide with 1-phenylpropylidene under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is used in several scientific research applications, including:
Chemistry: As a reactant in asymmetric cyanation reactions.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-(1-phenylpropylidene)benzenesulfonamide: Similar in structure and used in similar reactions.
Benzene, 1-methyl-4-propyl-: Another sulfonamide derivative with different applications.
Benzene, 1-methyl-4-(1-methylethenyl)-: A related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in asymmetric cyanation reactions effectively. Its ability to act as a reactant in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
111047-55-3 |
|---|---|
Fórmula molecular |
C16H17NO2S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-methyl-N-(1-phenylpropylidene)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 |
Clave InChI |
MDDUJBHJSOBZBB-UHFFFAOYSA-N |
SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
SMILES canónico |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


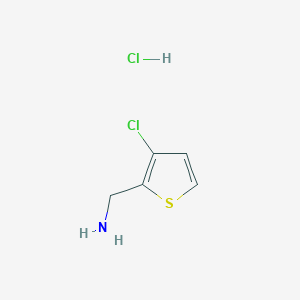

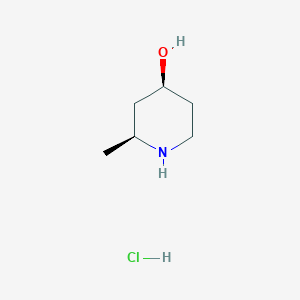
![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)
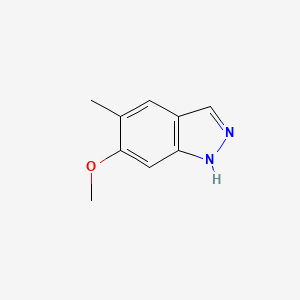
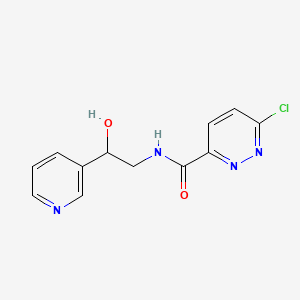
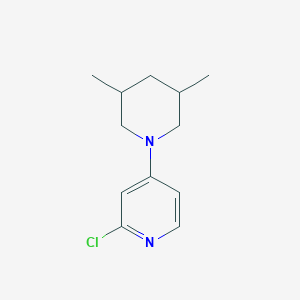
![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)

![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)

![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B1430152.png)

